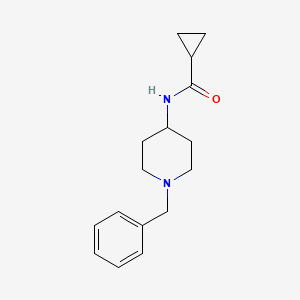

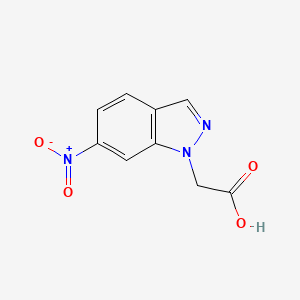

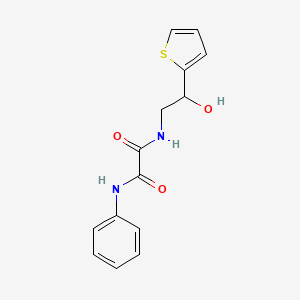

![molecular formula C11H18N2OS B2599475 5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole CAS No. 1825466-26-9](/img/structure/B2599475.png)

5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole” can be analyzed using various computational methods. For instance, Density Functional Theory (DFT) calculations can be used to optimize the molecular structure and analyze the electron distribution .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole” can be predicted using computational methods. For example, the electron distribution, thermodynamic properties, and Non-Linear Optical (NLO) parameters can be calculated using DFT calculations .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

- 5-HT3 Receptor Antagonists : A study by Rosen et al. (1990) highlights the synthesis and in vitro binding profile of a structurally novel series of selective serotonin-3 receptor antagonists. One compound from this series demonstrated effective penetration of the blood-brain barrier upon peripheral administration, indicating its potential as a pharmacological tool for studying the 5-HT3 receptor class (Rosen et al., 1990).

Enzyme Inhibition and Anti-inflammatory Properties

- 5-Lipoxygenase Inhibitors : Methoxyalkyl thiazoles have been identified as selective inhibitors of 5-lipoxygenase, showing significant anti-inflammatory properties without relying on redox or iron-chelating mechanisms. This discovery provides a basis for the development of novel anti-inflammatory drugs (Falgueyret et al., 1993). Bird et al. (1991) further explored this class, emphasizing their potent, selective, and orally active characteristics against 5-lipoxygenase, marking an advancement in the development of anti-inflammatory agents (Bird et al., 1991).

Antimicrobial and Antifungal Applications

- Antibacterial and Antifungal Activities : Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and evaluated their antibacterial and antifungal activities. These compounds showed moderate activity against various bacteria and fungi, highlighting their potential as leads for the development of new antimicrobial agents (Vinusha et al., 2015).

Antioxidant, Antitumor, and Antimicrobial Activities

- Synthesis and Biological Evaluation : Paulrasu et al. (2014) reported on the synthesis of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides, evaluating their antioxidant, antitumor, and antimicrobial activities. The study highlighted the structure-activity relationship, showing that certain substitutions enhance the compounds' efficacy in free radical scavenging, cytotoxicity, and antimicrobial activities (Paulrasu et al., 2014).

Zukünftige Richtungen

The study of “5-[(3-Methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole” and similar compounds can provide valuable insights into their potential applications. Computational studies can help in understanding their properties and reactivity . Further experimental studies are needed to confirm these predictions and explore potential applications.

Eigenschaften

IUPAC Name |

5-[(3-methoxy-4-methylpiperidin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2OS/c1-9-3-4-13(7-11(9)14-2)6-10-5-12-8-15-10/h5,8-9,11H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYBJSJEXNRBGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1OC)CC2=CN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-methyl-1-[(1,3-thiazol-5-yl)methyl]piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

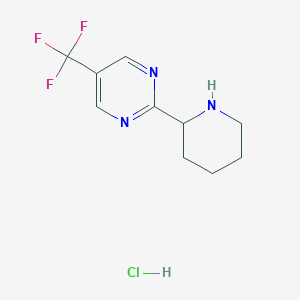

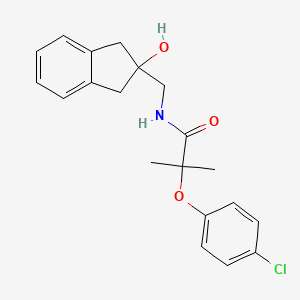

![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(2-pyridinyl)-2-propenenitrile](/img/structure/B2599396.png)

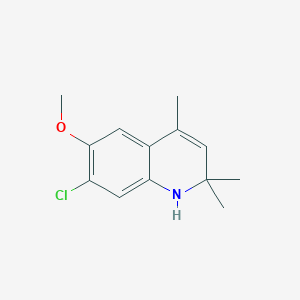

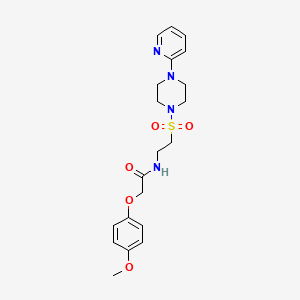

![3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2599399.png)

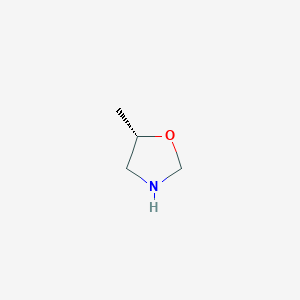

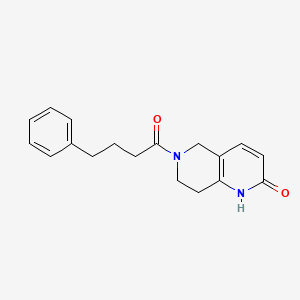

![8-(2-chloro-4-fluorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2599400.png)

![[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B2599415.png)